molecular formula C8H8Cl3N B186972 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine CAS No. 7085-03-2

2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine

Cat. No. B186972
CAS RN: 7085-03-2
M. Wt: 224.5 g/mol
InChI Key: AAHINBVOJDEFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine, also known as DMCP, is a synthetic compound that belongs to the family of pyridine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including pharmacology, toxicology, and environmental science.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which can have both beneficial and detrimental effects depending on the context. 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine are primarily related to its ability to enhance cholinergic neurotransmission. This can lead to improved cognitive function, increased muscle strength, and other beneficial effects. However, excessive cholinergic activity can also lead to adverse effects, including seizures, muscle spasms, and respiratory failure.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine in lab experiments include its ability to selectively inhibit acetylcholinesterase, its well-defined mechanism of action, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity, the need for specialized equipment and expertise, and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine. One area of interest is the development of new compounds that can selectively target different subtypes of acetylcholinesterase, leading to more specific and effective treatments for cholinergic-related disorders. Another area of interest is the investigation of the potential environmental and health effects of 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine and other pyridine derivatives, which are widely used in industrial and agricultural settings. Finally, there is a need for further research on the potential therapeutic applications of 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine and other cholinergic modulators in a variety of pathological conditions.

Synthesis Methods

2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine can be synthesized through a multistep reaction process, starting from 2,6-dichloropyridine. The first step involves the reaction of 2,6-dichloropyridine with sodium hydride in the presence of 2-chloroethylamine hydrochloride to form 2,6-dichloro-3-(2-chloroethyl)pyridine. This intermediate product is then reacted with methyl iodide to yield 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine.

Scientific Research Applications

2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine has been extensively used in scientific research as a tool to study the effects of cholinergic neurotransmission on various physiological and pathological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to an increase in cholinergic activity. This property makes 2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine a valuable tool in the study of Alzheimer's disease, myasthenia gravis, and other cholinergic-related disorders.

properties

CAS RN

7085-03-2

Product Name

2,6-Dichloro-3-(2-chloroethyl)-4-methylpyridine

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

2,6-dichloro-3-(2-chloroethyl)-4-methylpyridine

InChI

InChI=1S/C8H8Cl3N/c1-5-4-7(10)12-8(11)6(5)2-3-9/h4H,2-3H2,1H3

InChI Key

AAHINBVOJDEFER-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1CCCl)Cl)Cl

Canonical SMILES

CC1=CC(=NC(=C1CCCl)Cl)Cl

Origin of Product

United States

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